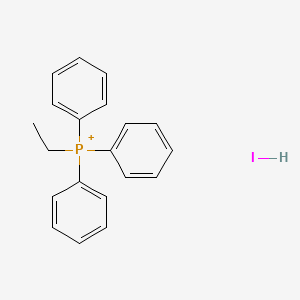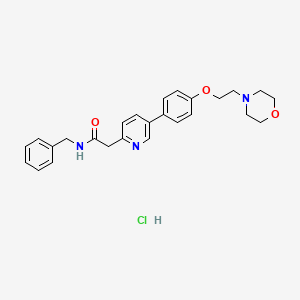
Folar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folar is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its polar nature, which means it has an uneven distribution of electron density, leading to partial positive and negative charges within the molecule. This characteristic makes it highly reactive and suitable for a range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Folar typically involves several steps, starting with the selection of appropriate precursor materials. Common synthetic routes include:
Hydrothermal Carbonization: This method involves the use of high temperatures and pressures to convert organic materials into this compound.
Chemical Vapor Deposition: This technique involves the deposition of gaseous reactants onto a substrate to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that can handle high temperatures and pressures. The process often involves continuous feed systems to ensure a steady supply of reactants and efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Folar undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of Folar involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Enzymes: This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Cellular Membranes: Its polar nature allows it to integrate into cellular membranes, affecting membrane fluidity and permeability.
Modulating Signal Transduction Pathways: This compound can influence various signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Folar can be compared with other polar compounds such as:
Water (H₂O): Both are polar, but this compound has a more complex structure and higher reactivity.
Ethanol (CH₃CH₂OH): Similar in polarity, but this compound has a broader range of applications due to its larger molecular size and functional groups.
Hydrogen Fluoride (HF): Both exhibit strong polarity, but this compound’s reactivity and applications are more diverse.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including its polar nature and reactivity, make it a valuable tool in research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse fields.
Properties
CAS No. |
128516-38-1 |
|---|---|
Molecular Formula |
C12H24ClN6O5P |
Molecular Weight |
398.78 g/mol |
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C9H16ClN5.C3H8NO5P/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4;5-3(6)1-4-2-10(7,8)9/h5H2,1-4H3,(H2,11,12,13,14,15);4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI Key |
RZCHLGFRESKFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
